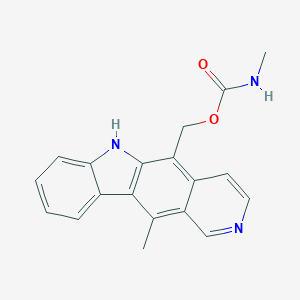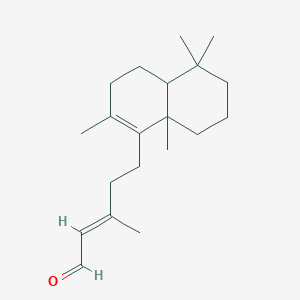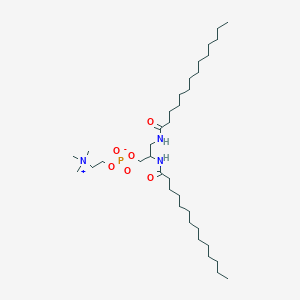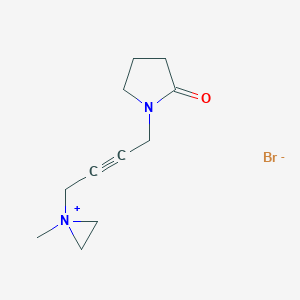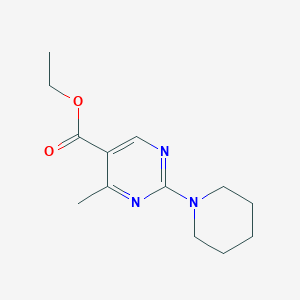![molecular formula C19H17FN4O3 B011934 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid CAS No. 100426-72-0](/img/structure/B11934.png)
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
Übersicht
Beschreibung
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a chemical compound that belongs to the class of naphthyridine carboxylic acids. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial DNA, which ultimately leads to bacterial cell death. It has also been shown to inhibit the activity of bacterial topoisomerases, which are enzymes that are essential for bacterial DNA replication.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as an antifungal agent. In addition, it has been shown to exhibit low toxicity towards mammalian cells, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid in lab experiments include its potent antibacterial activity, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid. One potential direction is to investigate its potential use as an antifungal agent. Another potential direction is to explore its potential use as a therapeutic agent for the treatment of bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as an antifungal agent.
Eigenschaften
CAS-Nummer |
100426-72-0 |
|---|---|
Molekularformel |
C19H17FN4O3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
6-fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN4O3/c20-15-10-13-16(25)14(19(26)27)11-24(12-4-2-1-3-5-12)17(13)22-18(15)23-8-6-21-7-9-23/h1-5,10-11,21H,6-9H2,(H,26,27) |
InChI-Schlüssel |
OLFLLRNKUOVXCH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=CC=C4)C(=O)O)F |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=CC=C4)C(=O)O)F |
Synonyme |
6-FLUORO-4-OXO-1-PHENYL-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

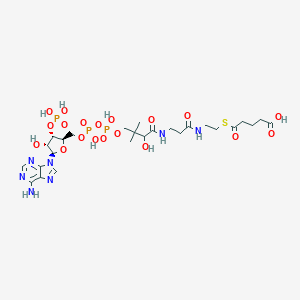

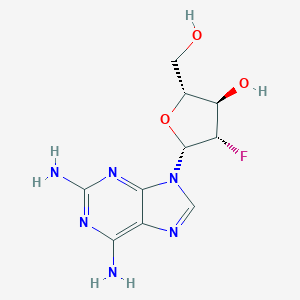


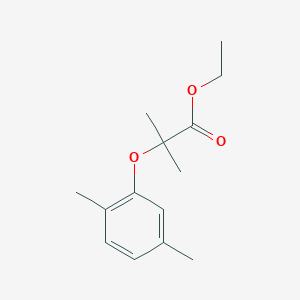
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)

